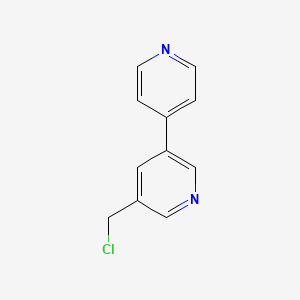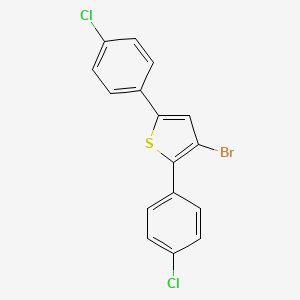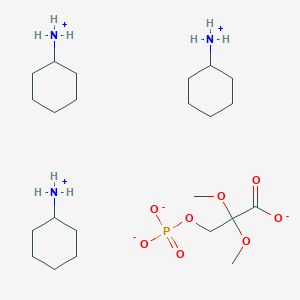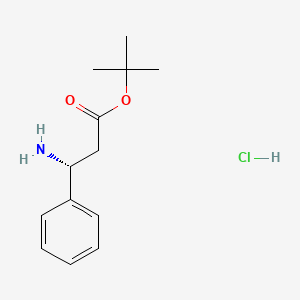
(R)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a phenylpropanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-3-phenylpropanoic acid and tert-butyl alcohol.
Esterification: The ®-3-amino-3-phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form ®-tert-Butyl3-amino-3-phenylpropanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
- (S)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- ®-tert-Butyl3-amino-3-phenylpropanoate
- (S)-tert-Butyl3-amino-3-phenylpropanoate
Comparison:
Chirality: The ®- and (S)-enantiomers of tert-Butyl3-amino-3-phenylpropanoatehydrochloride differ in their spatial arrangement, leading to different interactions with chiral environments, such as enzymes and receptors.
Solubility: The hydrochloride salt form enhances solubility compared to the free base form.
Reactivity: The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 |
Clave InChI |
CKVZVVCNNMPNAZ-RFVHGSKJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



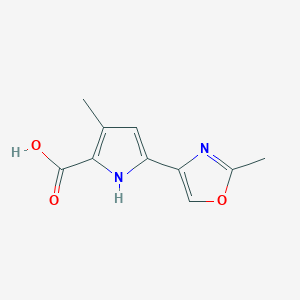
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
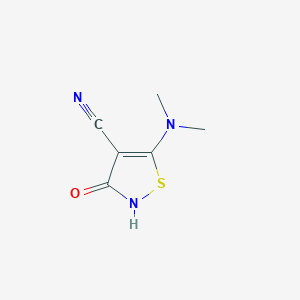
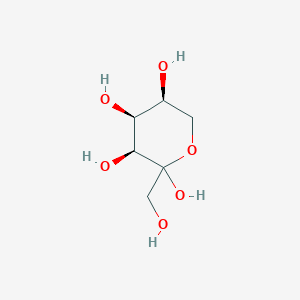
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
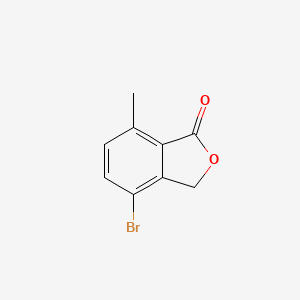
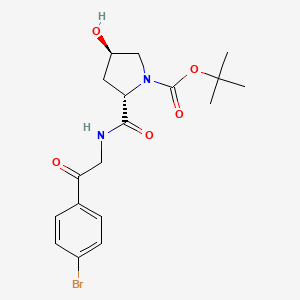
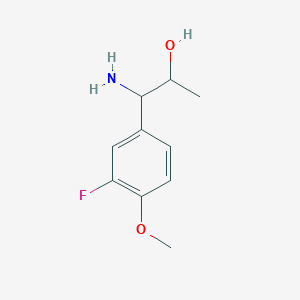

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
